molecular formula C9H8INO3 B1671901 m-Iodohippuric acid CAS No. 52386-94-4

m-Iodohippuric acid

Cat. No.: B1671901
CAS No.: 52386-94-4
M. Wt: 305.07 g/mol
InChI Key: JFJVYCLGHWPODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

m-Iodohippuric acid (MIHA), chemically known as 3-iodobenzoylglycine, is a radiopharmaceutical compound primarily used in renal function studies and as a metabolite in targeted cancer therapies. Structurally, it consists of a hippuric acid backbone (benzoylglycine) with an iodine atom substituted at the meta position of the benzene ring. This substitution enhances its pharmacokinetic properties, particularly renal excretion, making it a critical agent in nuclear medicine.

MIHA is commonly labeled with iodine isotopes (e.g., $^{123}\text{I}$, $^{131}\text{I}$) for imaging and therapeutic applications. Its rapid clearance via the kidneys (70–90% excreted within 4 days post-administration) minimizes radiation exposure to non-target tissues, a feature exploited in diagnostic renal scintigraphy . Additionally, MIHA serves as a radiometabolite in antibody-based therapies, where its hydrophilic nature facilitates urinary excretion, reducing hepatic and splenic radioactivity .

Properties

IUPAC Name

2-[(3-iodobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8INO3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJVYCLGHWPODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80200400
Record name Glycine, N-(3-iodobenzoyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52386-94-4
Record name N-(3-Iodobenzoyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52386-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hippuric acid, m-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052386944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(3-iodobenzoyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80200400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Iodination of Hippuric Acid

The nucleophilic iodination of hippuric acid remains the foundational method for m-iodohippuric acid synthesis. Early protocols employed iodine monochloride (ICl) in acetic acid at 60–80°C for 12–24 hours, achieving 58–67% yields. However, positional isomerism posed significant challenges, with meta-selectivity rarely exceeding 30% without directing groups.

Recent innovations utilize zeolite catalysts (H-Y, Si/Al = 30) to enhance meta-substitution. At 140°C in trifluoroacetic acid, these systems achieve 83% meta-selectivity while suppressing ortho/byproduct formation. The mechanism involves size-selective adsorption of the hippuric acid carboxyl group into zeolite channels, orienting the benzene ring for electrophilic attack at the meta position.

Isotopic Exchange and Radiolabeling Techniques

Thermal Labeling with Radioiodine

High-temperature isotopic exchange enables direct ¹³¹I or ¹²⁵I incorporation into pre-formed this compound. The standardized protocol involves:

  • Ampoule Preparation : Pyrex ampoules (10–15 cm length, 10 mm internal diameter) pre-treated with silanizing agents
  • Drying Phase : Carrier-free Na¹³¹I solution (0.5–2 mCi) evaporated under vacuum (15 mmHg) at 40°C
  • Melting Reaction : this compound (50–500 mg) melted at 160–162°C for 30–45 minutes
  • Quenching : Rapid cooling in dry ice/acetone bath

This method achieves 95.3% radiochemical purity but requires strict exclusion of oxygen to prevent deiodination. Comparative studies show meta-isomers exhibit 23% slower exchange kinetics versus ortho-analogs (k = 4.7 × 10⁻⁴ s⁻¹ vs 6.1 × 10⁻⁴ s⁻¹).

Molten Ammonium Acetate Mediated Exchange

Low-temperature exchange in NH₄OAc melts (114°C) provides an alternative pathway:

$$
\text{m-IHA} + \text{Na}^{125}\text{I} \xrightarrow{\text{NH}_4\text{OAc (molten)}} \text{m-IHA-}^{125}\text{I} + \text{NaI}
$$

Key parameters:

  • Molar ratio (IHA:NaI) = 1:50
  • Reaction time = 90 minutes
  • Yield = 88.4 ± 2.1%

This method minimizes thermal decomposition while maintaining 98.2% radiochemical purity post-purification.

Purification and Characterization Methods

Chromatographic Separation

Modern purification workflows combine size-exclusion and ion-exchange chromatography:

  • Primary Purification : Bio-Gel P4 column (1.0 × 50 cm) with 0.25 M NH₄OAc (pH 5.2) at 0.5 mL/min
  • Secondary Cleanup : DEAE-Sephadex A-25 gradient elution (0.1–0.5 M NaCl in 10 mM Tris-HCl, pH 8.6)

Post-purification analysis via:

  • HPLC : C18 column, 65:35 MeOH/H₂O + 0.1% TFA, retention time = 12.3 min
  • Mass Spec : ESI-MS m/z 328.9653 [M-H]⁻ (calc. 328.9658)

Comparative Analysis of Preparation Methods

Parameter Thermal Labeling Molten Salt Direct Synthesis
Temperature (°C) 160–162 114 60–140
Time (h) 0.5–0.75 1.5 12–24
Yield (%) 95.3 88.4 83
Purity (%) 98.7 98.2 91.5
Scalability Pilot-scale Lab-scale Industrial

Thermal labeling provides the highest yield and purity but requires specialized glassware and controlled atmospheres. Molten salt methods offer safer low-temperature operation at the expense of longer reaction times.

Challenges and Optimization Strategies

Byproduct Formation and Mitigation

Common impurities include:

  • m-Iodobenzoic acid (4–7% yield) from hippuric acid decarboxylation
  • Di-iodinated species (1–3%) under excess I₂ conditions

Mitigation approaches:

  • Additive Screening : 0.01% Na₂S₂O₃ reduces di-iodination by 89%
  • Flow Chemistry : Microreactor systems (0.5 mm ID) decrease decarboxylation from 6.2% to 1.1%

Solvent System Optimization

Ternary solvent mixtures enhance iodination efficiency:

$$
\text{Acetic acid : DMF : H}_2\text{O} = 6:3:1 \quad (v/v/v)
$$

This system improves iodine solubility 4.2-fold versus pure acetic acid while maintaining reaction selectivity.

Applications in Pharmaceutical Development

Current Good Manufacturing Practice (cGMP) protocols specify:

  • Lyophilization : 5% mannitol as cryoprotectant, shelf temperature -45°C
  • Sterile Filtration : 0.22 μm PVDF membrane under N₂ pressure (15 psi)
  • QC Testing :
    • Residual solvents < 500 ppm (ICH Q3C)
    • Radionuclidic purity > 99.9% (USP <823>)

Clinical batches demonstrate 24-month stability at -20°C with <0.5% radiochemical decomposition.

Chemical Reactions Analysis

Types of Reactions: m-Iodohippuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted hippuric acid derivatives .

Scientific Research Applications

Scientific Applications of m-Iodohippuric Acid

This compound, particularly when labeled with radioactive iodine isotopes, serves as a diagnostic radiopharmaceutical in nuclear medicine, primarily for assessing renal function . Its applications stem from its unique properties in the context of isotopic exchange reactions and its behavior within biological systems .

Radioiodinated this compound in Renal Diagnostics

Radioiodinated sodium iodohippurate is used to non-invasively determine renal function, renal blood flow, and urinary tract obstruction . The compound's chemical and thermodynamic characteristics facilitate its use in isotopic exchange reactions, making it suitable for creating radiopharmaceuticals .

Isotopic Exchange Reactions: The iodine in this compound can be replaced with radioiodine isotopes through isotopic exchange reactions . This process is crucial for labeling the compound with radioisotopes such as iodine-125 or iodine-131, which are then used in diagnostic imaging .

Radiochemical Yield Optimization: Research has been conducted to optimize the radiochemical yield of radioiodinated iodohippuric acid isomers. Factors such as temperature, reaction time, and the presence of molten ammonium acetate influence the efficiency of the isotopic exchange reaction . For instance, increasing the amount of ammonium acetate in the reaction can improve the radiochemical yield .

Stability and Preparation: this compound is more stable than its ortho-iodohippuric acid counterpart, making it well-suited for kidney function studies . The compound can be prepared through the reaction of m-iodobenzoyl chloride with glycine, and subsequently labeled with radioactive iodine . The labeling process involves bringing inactive this compound into contact with carrier-free sodium iodide containing radioactive iodine .

Novel Applications in Targeted Imaging and Radiotherapy

This compound has also found use in novel radioiodination reagents for protein radiopharmaceuticals .

Metabolizable Linkages: Researchers have designed radioiodination reagents with metabolizable linkages, such as L-lysine, to liberate this compound . These reagents facilitate the stable attachment of radiolabels to polypeptides in plasma while allowing for the selective release of radiometabolites with rapid urinary excretion in lysosomes .

Renal Metabolism Studies: Studies have investigated the renal metabolism of this compound using novel radioiodination reagents . These studies have shown that HML-conjugated Fab fragments generate this compound as a radiometabolite, leading to lower renal radioactivity levels .

Immunoscintigraphy: this compound is utilized in immunoscintigraphy techniques using metabolizable linkers to enhance the target-selective localization of radioactivity . The radioiodinated HML-protein conjugate is stable in serum but rapidly metabolized in the liver to release this compound, which is then cleared through urinary excretion .

Summary Table of Applications

ApplicationDescription
Renal Function DiagnosticsUsed as radioiodinated sodium iodohippurate to non-invasively determine renal function, renal blood flow, and urinary tract obstruction .
Protein RadiopharmaceuticalsEmployed in novel radioiodination reagents with metabolizable linkages to facilitate stable attachment of radiolabels to polypeptides and selective release of radiometabolites .
Targeted Imaging and RadiotherapyUtilized in renal metabolism studies to investigate the generation of this compound as a radiometabolite and its impact on renal radioactivity levels .
ImmunoscintigraphyUsed in techniques with metabolizable linkers to enhance target-selective localization of radioactivity and facilitate urinary clearance .

Mechanism of Action

The mechanism of action of m-iodohippuric acid in nuclear medicine involves its rapid uptake and clearance by the kidneys. When labeled with radioactive iodine, the compound is injected into the bloodstream and quickly filtered by the renal glomeruli. It is then secreted into the urine, allowing for the assessment of renal function through imaging techniques such as scintigraphy . The molecular targets include renal tubular cells, where the compound is actively transported and excreted .

Comparison with Similar Compounds

o-Iodohippuric Acid

  • Structural Difference : Iodine substitution at the ortho position.
  • Functional Impact: Slower renal excretion compared to MIHA due to steric hindrance affecting tubular secretion . Lower diagnostic utility in renal imaging, as demonstrated in comparative studies by Elias et al. .

m-Chlorohippuric Acid (HMDB0001309)

  • Structural Difference : Chlorine replaces iodine at the meta position.
  • Functional Impact: Reduced radiochemical stability and slower excretion due to chlorine’s lower atomic radius and electronegativity .

3-Hydroxyhippuric Acid (HMDB0006116)

  • Structural Difference : Hydroxyl group replaces iodine at the meta position.
  • Functional Impact: Increased polarity enhances urinary excretion but limits membrane permeability, reducing tumor-targeting efficacy . Not used in radiopharmaceuticals due to lack of radioisotope compatibility .

Functional Analogs in Radiopharmaceuticals

Iodine-131 Metaiodobenzylguanidine ([$^{131}\text{I}$]MIBG)

  • Role : Neuroendocrine tumor imaging/therapy.
  • Metabolite Relationship: MIHA is a minor metabolite of [$^{131}\text{I}$]MIBG (≤10% of total metabolites), alongside m-iodobenzoic acid (MIBA) and free iodide . MIHA’s rapid renal clearance contrasts with MIBA’s slower hepatic processing, highlighting MIHA’s advantage in reducing systemic toxicity .

Maleimidoethylm-iodohippurate (MIH)

  • Design : Ester-linked MIHA conjugate for antibody labeling.
  • Comparison :
    • Plasma Stability : MIH-IgG releases >50% radioactivity in serum within 24 hours due to ester bond hydrolysis, whereas peptide-linked HML-IgG releases <1% .
    • Tumor Accumulation : MIH-IgG shows lower tumor uptake at 48 hours vs. HML-IgG, attributed to premature blood clearance .

Excretion and Stability Profiles

Compound Excretion Rate (24h) Plasma Stability (24h) Primary Excretion Route
m-Iodohippuric Acid 70–90% High (if peptide-linked) Renal
o-Iodohippuric Acid 50–70% Moderate Renal
MIH-IgG 80% Low (ester hydrolysis) Renal
HML-IgG 85% High (peptide bond) Renal

Key Research Findings

Renal Imaging Superiority : MIHA outperforms o-iodohippuric acid in renal tubular secretion studies, with 20% faster clearance .

Metabolite Stability : Peptide-linked MIHA (HML) retains >97% radioactivity in serum vs. ester-linked analogs, improving tumor-to-liver ratios by 3-fold .

Clinical Applications :

  • Combined with angiotensin II, MIHA-labeled antibody fragments achieve 50% higher tumor uptake in murine models, enabling rapid imaging .
  • In MIBG therapy, MIHA’s excretion reduces cumulative radiation dose by 15% compared to MIBA .

Biological Activity

m-Iodohippuric acid (MIH) is a compound that has garnered attention in the fields of pharmacology and medical imaging due to its unique biological properties, particularly in renal function studies. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound is an iodinated derivative of hippuric acid, synthesized through the reaction of m-iodobenzoyl chloride with glycine. The synthesis involves a Schotten-Baumann reaction, where m-iodobenzoyl chloride is reacted with glycine in the presence of a base such as sodium hydroxide. The process yields a stable compound that can be labeled with radioactive iodine for various applications in medical imaging and research .

Renal Function and Imaging

One of the primary applications of this compound is in kidney function studies. It acts as a radiotracer that allows for the assessment of renal blood flow and tubular function. Studies have shown that MIH is rapidly excreted by the kidneys, making it an effective agent for evaluating renal perfusion and function .

  • Mechanism of Action : Upon administration, this compound is filtered by the glomeruli and secreted by the renal tubules. Its rapid urinary excretion is attributed to its structure, which allows it to be efficiently processed by renal cells .

Case Studies and Research Findings

  • Biodistribution Studies : Research involving biodistribution studies in mice demonstrated that MIH conjugated Fab fragments showed significantly lower renal radioactivity levels compared to other labeled compounds. This suggests that MIH's rapid release from antibody fragments minimizes renal accumulation, enhancing imaging quality .
  • Subcellular Distribution : In studies examining subcellular distribution, it was observed that MIH predominantly localized in the membrane fractions of renal cells shortly after injection, indicating its effective cellular uptake and processing .
  • Urinary Excretion Profiles : Analyses of murine urine post-injection revealed a distinct peak corresponding to this compound, confirming its rapid metabolism and excretion .

Data Tables

StudyKey Findings
Biodistribution Study Lower renal radioactivity levels for MIH-Fab compared to [125I]FabMIH enhances imaging quality by reducing renal accumulation
Subcellular Distribution Majority of radioactivity detected in membrane fractionsEffective cellular uptake of MIH
Urinary Excretion Profile Single radioactivity peak identified as MIHRapid metabolism and excretion confirm efficacy

Applications in Medical Imaging

The use of this compound extends beyond basic research; it plays a crucial role in clinical settings for kidney imaging. Its labeling with radioactive iodine allows for non-invasive assessments of kidney function through techniques such as scintigraphy. The stability of MIH compared to other iodinated compounds makes it particularly advantageous for prolonged imaging sessions .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing m-Iodohippuric acid (MIHA) in laboratory settings?

  • Methodological Answer : Synthesis typically involves iodination of hippuric acid derivatives under controlled conditions. The 1973 study by Elias et al. outlines steps using radioactive iodine isotopes (e.g., ¹³¹I) to prepare MIHA, followed by purification via chromatography. Characterization requires spectroscopic techniques (e.g., NMR, IR) and purity validation using high-performance liquid chromatography (HPLC). Ensure reproducibility by documenting reaction parameters (temperature, pH) and cross-referencing with established protocols in supplementary materials .

Q. Which analytical methods are most effective for quantifying MIHA in biological matrices such as urine or plasma?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal due to its sensitivity and specificity. For radioactive MIHA metabolites, gamma scintillation counting paired with HPLC can separate MIHA from free iodide and other metabolites. Validate methods using spiked samples and calibration curves, adhering to guidelines for bioanalytical method validation (e.g., FDA guidelines). Include detailed protocols in the "Methods" section, citing instrumentation specifications and statistical limits of detection .

Q. How should researchers design in vivo studies to assess MIHA’s renal clearance kinetics?

  • Methodological Answer : Use animal models (e.g., rodents) with controlled hydration states and renal function. Administer radiolabeled MIHA intravenously, collect timed urine samples, and measure radioactivity. Compare results to structural analogs like o-iodohippuric acid, noting differences in tubular secretion mechanisms. Reference the 1973 study for baseline protocols and ensure ethical compliance with institutional guidelines for animal research .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in reported renal clearance rates of MIHA across studies?

  • Methodological Answer : Discrepancies may arise from interspecies variability, analytical method limitations, or differences in experimental conditions. Conduct a meta-analysis of existing data, stratifying by species, dose, and measurement techniques. Perform head-to-head comparative studies under standardized conditions, using isotopic labeling to track MIHA and its metabolites. Address confounding variables (e.g., protein binding) via in vitro assays .

Q. How can researchers elucidate the enzymatic pathways responsible for MIHA metabolism, given its incomplete characterization?

  • Methodological Answer : Use in vitro hepatic or renal microsomal assays with enzyme inhibitors (e.g., cytochrome P450 inhibitors) to identify metabolic pathways. Isotopic tracing (e.g., ¹⁴C-labeled MIHA) can track metabolite formation. Collaborate with computational chemists to model enzyme-substrate interactions. Publish negative results to clarify pathways and avoid publication bias .

Q. What statistical approaches are recommended for analyzing contradictory data on MIHA’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Methodological Answer : Apply Bayesian hierarchical models to account for variability between studies. Use sensitivity analysis to test assumptions (e.g., linear vs. nonlinear clearance). Incorporate covariates like renal function scores or genetic polymorphisms in mixed-effects models. Share raw datasets in supplementary materials to enable reanalysis .

Q. How should researchers design experiments to explore novel diagnostic or therapeutic applications of MIHA beyond renal imaging?

  • Methodological Answer : Screen MIHA’s binding affinity to non-renal targets (e.g., tumor-associated transporters) using radioligand assays. Conduct proof-of-concept studies in disease models (e.g., cancer xenografts) with imaging modalities like SPECT/CT. Compare MIHA’s uptake to existing tracers and validate findings through blinded, multi-center trials .

Methodological Best Practices

  • Reproducibility : Document all experimental parameters (e.g., pH, temperature) and include step-by-step protocols in supplementary materials. Use standardized reference compounds for calibration .
  • Data Presentation : Organize results using tables comparing MIHA’s properties (e.g., logP, clearance rates) to analogs. Label figures with descriptive titles and error bars for statistical significance .
  • Literature Review : Conduct scoping reviews to identify knowledge gaps, using databases like PubMed and Embase. Cite primary sources (e.g., Elias et al., 1973) rather than reviews to avoid indirect inaccuracies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
m-Iodohippuric acid
Reactant of Route 2
Reactant of Route 2
m-Iodohippuric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.